3-Phenylbenzaldehyde

Physical Property Formulation Liquid Handling

3-Phenylbenzaldehyde (systematically [1,1′-Biphenyl]-3-carboxaldehyde, CAS 1204-60-0) is a meta-substituted biphenyl aromatic aldehyde with the molecular formula C₁₃H₁₀O and a molecular weight of 182.22 g·mol⁻¹. It belongs to the biphenylcarboxaldehyde isomeric triad alongside its ortho (CAS 1203-68-5) and para (CAS 3218-36-8) counterparts.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 1204-60-0
Cat. No. B074331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzaldehyde
CAS1204-60-0
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H
InChIKeyKFKSIUOALVIACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-3-carboxaldehyde (CAS 1204-60-0): Core Identity and Isomeric Context for Informed Procurement


3-Phenylbenzaldehyde (systematically [1,1′-Biphenyl]-3-carboxaldehyde, CAS 1204-60-0) is a meta-substituted biphenyl aromatic aldehyde with the molecular formula C₁₃H₁₀O and a molecular weight of 182.22 g·mol⁻¹. It belongs to the biphenylcarboxaldehyde isomeric triad alongside its ortho (CAS 1203-68-5) and para (CAS 3218-36-8) counterparts . Commercially available at purities typically ≥96% (GC) [1], this compound serves as a key synthetic intermediate in pharmaceutical, fragrance, and materials chemistry. Critically, the 3-position (meta) substitution defines a distinct set of physical, spectroscopic, and electronic characteristics that cannot be replicated by the 2- or 4-substituted isomers, making precise isomer selection essential for reproducible research and industrial processes.

Isomer Identity
Meta-substituted biphenyl aldehyde
Physical Form
Liquid at ambient temperature
Selection Logic
Isomer-specific synthesis intermediate

The Isomer-Specific Procurement Imperative for 3-Phenylbenzaldehyde


Substituting 3-phenylbenzaldehyde with its 2- or 4-isomer in a synthetic protocol or material formulation is not a benign change; it introduces a fundamentally different molecule. The position of the formyl group on the biphenyl scaffold dictates three critical parameters: (i) the bulk physical state—the 3-isomer is a liquid at ambient temperature, whereas the 4-isomer is a crystalline solid ; (ii) the molecular conformation, specifically the inter-ring dihedral angle, which governs π-conjugation efficiency and therefore electronic and nonlinear optical (NLO) properties [1]; and (iii) the steric environment of the reactive aldehyde center, which influences reaction kinetics and regiochemical outcomes in downstream derivatizations such as Schiff base formation. Generic substitution between these isomers without experimental re-validation will inevitably lead to altered reaction profiles, inconsistent spectroscopic signatures, and compromised material performance, undermining the reproducibility that scientific procurement demands.

Physical state mismatch
The 3-isomer is a liquid, while 4-phenylbenzaldehyde is a crystalline solid; direct substitution alters handling and formulation workflows.
Conformational and electronic shift
Inter-ring dihedral angles differ among isomers, which may shift π-conjugation efficiency and reported NLO properties.
Steric and reactivity alteration
The meta aldehyde environment differs from ortho and para, potentially leading to divergent reaction kinetics and regiochemical outcomes.

Quantitative Differentiation Evidence: 3-Phenylbenzaldehyde vs. 2- and 4-Positional Isomers


Physical State Contrast: Liquid 3-Isomer vs. Solid 4-Isomer at Ambient Temperature

The 3-phenyl isomer (B3A) is a liquid at room temperature, showing no melting point in the ambient range, whereas the 4-phenyl isomer (B4A) is a crystalline solid with a melting point of 57–59 °C . This difference is a direct consequence of molecular symmetry—the para isomer packs more efficiently in a crystal lattice. For applications requiring liquid-phase handling, such as solvent-free reactions or liquid scintillation cocktails, the meta isomer eliminates the need for a solvation step that is mandatory for the solid para isomer.

Physical state
Head-to-head
Liquid (B3A) vs. solid (B4A, mp 57–59 °C); Δ >110 °C
Supports liquid-phase handling workflows and neat dispensing
Reported ambient-pressure data; B3A remains liquid far below B4A melt point
Physical Property Formulation Liquid Handling

Molecular Geometry and π-Conjugation: B3A and B4A Share Near-Planar Conformations, Enabling NLO Activity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the lowest-energy conformers of the three isomers possess significantly different inter-ring dihedral angles: 40.40° for B3A vs. 39.65° for B4A and 56.53° for B2A [1]. The larger twist angle in the ortho isomer disrupts π-orbital overlap between the two phenyl rings, reducing effective conjugation. Consequently, a subsequent DFT investigation identified B3A and B4A as suitable candidates for developing nonlinear optical (NLO) materials, whereas B2A was not highlighted [2].

Torsional geometry
Head-to-head
Dihedral: B3A 40.40°; B4A 39.65°; B2A 56.53° (DFT/B3LYP/6-311++G(d,p))
Near-planarity supports π-conjugation and NLO material design
Gas-phase calculated ground state; B2A twisted ~16° further
Nonlinear Optics DFT Calculation Torsional Angle

Purification Pathway Differentiation: Distillation Parameters for Isomer Separation

The boiling points of the three isomers under reduced pressure are markedly different. B3A boils at 125 °C at 1 mmHg . These values define the necessary vacuum distillation conditions for isomer purification and provide a straightforward physical basis for quality control (QC) identity verification against the ortho isomer, which boils at 91–92 °C at 0.15 mmHg [1], and the para isomer, which boils at 184 °C at 11 mmHg .

Purification BP
Head-to-head
B3A: 125 °C / 1 mmHg; B2A: 91–92 °C / 0.15 mmHg; B4A: 184 °C / 11 mmHg
Guides fractional distillation and QC identity verification
Vendor-reported reduced-pressure conditions
Purification Distillation Boiling Point

Spectroscopic Fidelity: B3A Achieves the Lowest RMS Error in DFT Vibrational Frequency Correlation

In a comprehensive benchmarking of DFT-calculated vs. experimentally observed vibrational frequencies, B3A exhibited the lowest root-mean-square (RMS) error of 10.4 cm⁻¹ among the three isomers, compared to 11.4 cm⁻¹ for both B4A and B2A [1]. This indicates that the computational model achieves its highest predictive accuracy for the meta isomer, which translates to more reliable spectral deconvolution and assignment for this compound in analytical settings.

Vibrational accuracy
Head-to-head
RMS error: B3A 10.4 cm⁻¹; B4A 11.4 cm⁻¹; B2A 11.4 cm⁻¹
Supports confident vibrational spectral assignment and identity confirmation
DFT vs experimental FT-IR/Raman; B3LYP/6-311++G(d,p) level
Vibrational Spectroscopy DFT Benchmarking Analytical Chemistry

Evidence-Linked Application Scenarios for 3-Phenylbenzaldehyde Procurement


Liquid-Phase Organic Synthesis and Automated Reaction Screening

The liquid physical state of 3-phenylbenzaldehyde at ambient temperature [see Section 3, Evidence 1] makes it directly compatible with automated liquid-handling platforms for high-throughput reaction screening. Unlike the solid 4-isomer, it can be dispensed by microliter syringe without solvent pre-dissolution, reducing solvent interference in kinetic studies and enabling neat reaction conditions for aldol condensations, reductive aminations, and Schiff base formations [1].

Nonlinear Optical (NLO) Chromophore Development

The near-planar inter-ring geometry of B3A (dihedral angle 40.40°) supports effective π-conjugation between the biphenyl chromophore and the electron-withdrawing aldehyde group [see Section 3, Evidence 2]. This structural feature, combined with explicit DFT-based identification of B3A as a suitable NLO precursor [1], positions the 3-isomer as a rational choice for designing push-pull chromophores where the meta-linkage may offer directional advantages over the para configuration.

Spectroscopic Reference Standard for Biphenyl Aldehyde Libraries

The superior agreement between DFT-predicted and experimentally measured vibrational frequencies for B3A (RMS error of 10.4 cm⁻¹) [see Section 3, Evidence 4] establishes this isomer as a well-characterized spectroscopic benchmark. It can serve as an internal reference standard when building spectral libraries of biphenylcarboxaldehyde derivatives, facilitating more confident structural assignment of novel analogs by IR or Raman spectroscopy.

Fragrance and Flavor Intermediate Requiring Distinct Olfactory Profile

3-Phenylbenzaldehyde is described as possessing a pungent, spicy aroma and is explicitly utilized in the fragrance industry . Olfactory properties are notoriously sensitive to subtle molecular changes; the different electronic distribution and molecular shape of the meta isomer compared to its ortho and para counterparts [see Section 3, Evidence 2] will yield a distinct fragrance profile, making isomer purity a non-negotiable quality attribute for perfumery applications.

Application
Selection Property
Validation Focus
Liquid-phase synthesis & screening
Liquid physical state at ambient
Liquid handling compatibility & neat reactions
NLO chromophore development
Near-planar inter-ring geometry
Conjugation efficiency & NLO activity validation
Spectroscopic reference standard
DFT-validated vibrational accuracy
Spectral library assignment & identity confirmation
Fragrance & flavor intermediate
Meta-substitution olfactory profile
Isomer purity & olfactory consistency
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